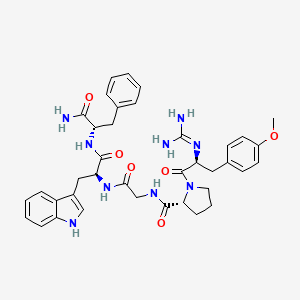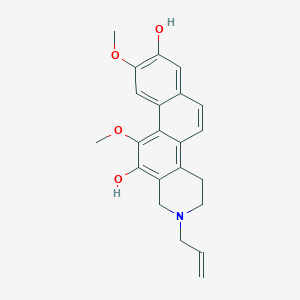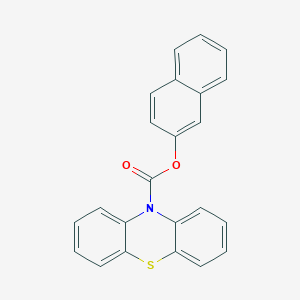
naphthalen-2-yl 10H-phenothiazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 10H-phenothiazine-10-carboxylate is an organic compound with the molecular formula C23H15NO2S and a molecular weight of 369.44 g/mol . This compound is known for its unique structural features, combining a naphthalene moiety with a phenothiazine core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl 10H-phenothiazine-10-carboxylate typically involves the esterification of 10H-phenothiazine-10-carboxylic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylate group to an alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene or phenothiazine rings can be functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Naphthalen-2-yl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its structural similarity to other bioactive phenothiazine derivatives suggests possible pharmacological effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation.
Pathways Involved: The compound can influence various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction. Its effects on these pathways can lead to therapeutic outcomes, such as the inhibition of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Naphthalen-2-yl 10H-phenothiazine-10-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 10-(2-Naphthalenyl)-10H-phenothiazine, Phenothiazine derivatives, Naphthalene derivatives.
Uniqueness: The combination of a naphthalene moiety with a phenothiazine core in this compound provides a unique set of chemical and physical properties
Properties
Molecular Formula |
C23H15NO2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
naphthalen-2-yl phenothiazine-10-carboxylate |
InChI |
InChI=1S/C23H15NO2S/c25-23(26-18-14-13-16-7-1-2-8-17(16)15-18)24-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)24/h1-15H |
InChI Key |
DFCQYZLDLAWXGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)

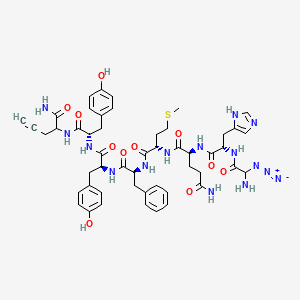
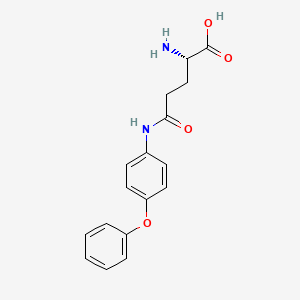
![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)
![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)
![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)
![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)
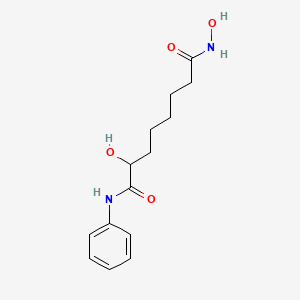
![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)
